![molecular formula C13H12N4O2S B2879364 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 1428350-69-9](/img/structure/B2879364.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiazole ring, and a furan ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a furan ring . These rings are connected by an ethyl chain, and the furan ring is substituted with a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present . For instance, pyrazole derivatives can undergo various reactions due to the presence of the reactive pyrazole ring .Scientific Research Applications
Application in Heck Coupling Reaction
The compound has been used in the synthesis of NNN pincer palladium (II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands . These complexes have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .
Role in the Synthesis of CDK2 Inhibitors
The compound has been used in the design and synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . These derivatives have exhibited potent CDK2 inhibitory activity . Among them, one compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests the potential of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold to be developed into potent and selective CDK2 inhibitors for the treatment of cancer .
Antileishmanial and Antimalarial Evaluation
Although the specific compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide” was not mentioned, similar compounds have been evaluated for their antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities and the development of more efficient synthesis methods . Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
For example, imidazole derivatives have been found to show antioxidant potential by scavenging free radicals . Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
For instance, imidazole derivatives have been found to show antioxidant potential, suggesting they may affect oxidative stress pathways . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For example, imidazole derivatives have been found to show antioxidant potential, suggesting they may protect cells from oxidative damage . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The solubility of similar compounds in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12(11-3-1-8-19-11)14-6-4-10-9-20-13(16-10)17-7-2-5-15-17/h1-3,5,7-9H,4,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFPQXGTZLNCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide |
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